ethyl 1-methylcyclopropane-1-carboximidate hydrochloride
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Overview
Description
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride is an organic compound with the molecular formula C7H14ClNO It is a derivative of cyclopropane, characterized by the presence of an ethyl group, a methyl group, and a carboximidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride can be synthesized through several methods. One common approach involves the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidates. The general mechanism involves the acid-catalyzed attack of nitriles by alcohols, leading to the formation of imidates as hydrochloride salts .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Pinner reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form esters.
Amination: It reacts with amines to form amidines.
Substitution: The compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Amination: Requires the presence of amines or ammonia.
Substitution: Involves nucleophiles such as halides or alkoxides.
Major Products Formed
Esters: Formed through hydrolysis.
Amidines: Result from amination reactions.
Substituted Imidates: Produced via substitution reactions.
Scientific Research Applications
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 1-methylcyclopropane-1-carboximidate hydrochloride involves its reactivity as an electrophile. The compound can undergo addition reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride can be compared with other similar compounds, such as:
Methylcyclopropylmethanamine hydrochloride: Similar structure but lacks the ethyl group.
Cyclopropanecarboximidate derivatives: Varying substituents on the cyclopropane ring.
Imino ethers: Compounds with similar imidate functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
2763779-32-2 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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